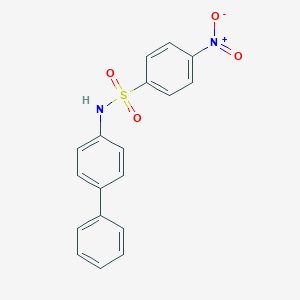
4-nitro-N-(4-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-(4-phenylphenyl)benzenesulfonamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
4-nitro-N-(4-phenylphenyl)benzenesulfonamide acts as a chloride channel blocker by binding to the channel and preventing the movement of chloride ions across the cell membrane. This can lead to a variety of physiological effects, such as changes in cell volume and ion concentration. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit other ion channels, such as the potassium channel and the calcium channel.
Efectos Bioquímicos Y Fisiológicos
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which can lead to the accumulation of mucus in the lungs and other organs. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit the activity of VRAC, which can affect cell volume regulation and cell migration. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of CaCC, which can affect smooth muscle contraction and intestinal secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It has also been widely studied and has a well-established mechanism of action. However, there are also some limitations to its use. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have some off-target effects, such as inhibiting the activity of other ion channels. Additionally, it can be difficult to control the concentration of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in experiments, as it has poor solubility in water.
Direcciones Futuras
There are several future directions for research involving 4-nitro-N-(4-phenylphenyl)benzenesulfonamide. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Another area of interest is the study of the physiological effects of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in different cell types and tissues. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide could be used in the development of new therapies for diseases such as cystic fibrosis and hypertension.
Métodos De Síntesis
The synthesis of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylphenylamine. This reaction results in the formation of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been used in various scientific research studies due to its ability to block chloride channels. It has been found to be particularly useful in the study of cystic fibrosis, as it can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been used in the study of other chloride channels, such as the volume-regulated anion channel (VRAC) and the Ca2+-activated Cl- channel (CaCC).
Propiedades
Número CAS |
28842-70-8 |
|---|---|
Nombre del producto |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
Fórmula molecular |
C18H14N2O4S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-10-12-18(13-11-17)25(23,24)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H |
Clave InChI |
INGUMVZZOPPYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)



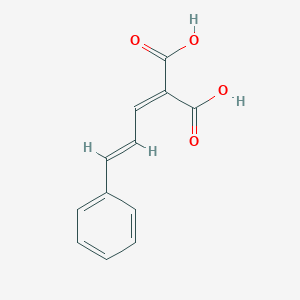
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
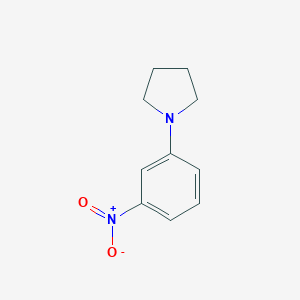
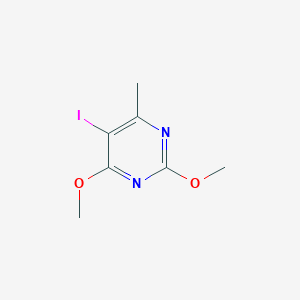
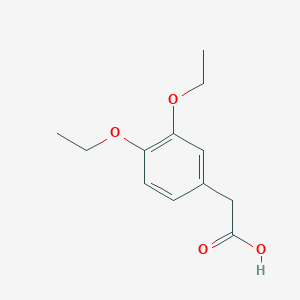

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
